Leucocyanidin is a natural product found in Cassia roxburghii, Koenigia coriaria, and Euphorbia hirta with data available.

Leucocyanidin

CAS No.: 27015-21-0

Cat. No.: VC1704609

Molecular Formula: C15H14O7

Molecular Weight: 306.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27015-21-0 |

|---|---|

| Molecular Formula | C15H14O7 |

| Molecular Weight | 306.27 g/mol |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |

| Standard InChI | InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H |

| Standard InChI Key | SBZWTSHAFILOTE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O |

| Canonical SMILES | C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O |

Introduction

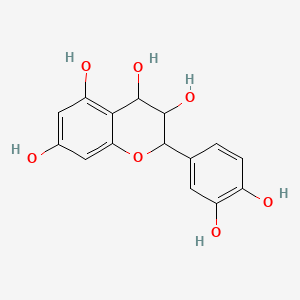

Chemical Structure and Properties

Molecular Formula and Weight

Leucocyanidin has the molecular formula C15H14O7 with a molecular weight of 306.27 g/mol . This compound is a type of flavan-3,4-diol that serves as a precursor in anthocyanin biosynthesis. The molecular configuration contributes to its unique chemical properties and biological activities, distinguishing it from other flavonoid compounds.

Structural Characteristics

Structurally, leucocyanidin is characterized as 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol . It contains a C6-C3-C6 backbone typical of flavonoids, with specific hydroxylation patterns that contribute to its biological activities and chemical reactivity. The presence of multiple hydroxyl groups contributes to its polarity and hydrogen-bonding capabilities, which influence its interactions with biological systems.

Chemical Identifiers

Several chemical identifiers are associated with leucocyanidin, facilitating its reference in scientific literature and databases:

| Identifier Type | Value |

|---|---|

| CAS Number | 27015-21-0 |

| ChEBI ID | CHEBI:15758 |

| ChEMBL ID | CHEMBL123809 |

| HMDB ID | HMDB0303660 |

| KEGG ID | C05906, D08112 |

| PubChem CID | 71629 |

These identifiers enable precise tracking and referencing of leucocyanidin across various scientific databases and research platforms .

Biological Classification and Occurrence

Classification as a Leucoanthocyanidin

Leucocyanidin belongs to the leucoanthocyanidin class of flavonoids . Leucoanthocyanidins are characterized by their flavan-3,4-diol structure and serve as intermediates in the biosynthesis of proanthocyanidins and anthocyanins in plants. This classification places leucocyanidin within a broader context of plant secondary metabolites that contribute to various ecological and physiological functions.

Natural Sources

Leucocyanidin has been identified in several plant species including Cassia roxburghii, Koenigia coriaria, and Euphorbia hirta . Its presence in these plants contributes to their pigmentation and potential medicinal properties. The distribution of leucocyanidin across different plant species suggests evolutionary conservation of its biosynthetic pathway, highlighting its biological significance.

Biosynthesis Pathway

In plants, leucocyanidin is synthesized through the flavonoid biosynthetic pathway. It is formed from dihydroquercetin through the action of the enzyme leucoanthocyanidin reductase . This pathway has been extensively studied in model legumes, demonstrating the conversion process in anthocyanin biosynthesis. The enzymatic conversion represents a critical junction in flavonoid metabolism, influencing the production of various downstream compounds with distinct biological properties.

Molecular Reactivity and Conformational Analysis

Electron Localization and Distribution

Advanced quantum chemical analyses have revealed important features of leucocyanidin's electron localization. Studies using Electron Localization Function have shown that leucocyanidin, like other leucoanthocyanidins, exhibits specific electron density patterns in its A, B, and C rings . Ring C in leucocyanidin is more distorted compared to other leucoanthocyanidins, which affects its reactivity. These electronic properties contribute to its chemical behavior and interactions with biological molecules.

Comparative Reactivity with Related Compounds

Biological Activities

Antioxidant Properties

Leucocyanidin exhibits significant antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative stress . This antioxidant activity is attributed to its hydroxylation pattern and electronic structure, which facilitate electron donation to neutralize reactive oxygen species. The capacity to mitigate oxidative damage positions leucocyanidin as a compound of interest in preventing diseases related to oxidative stress.

Anti-inflammatory Effects

Research suggests that leucocyanidin possesses anti-inflammatory properties through its ability to interact with biological molecules involved in inflammatory pathways. These effects are being investigated for their relevance in managing chronic inflammatory conditions. The modulation of inflammatory responses represents a potential therapeutic application of leucocyanidin in various disease contexts.

Antimicrobial Activities

Preliminary studies indicate that leucocyanidin may exhibit antimicrobial effects against certain bacteria and fungi. This property positions it as a candidate for further exploration in the development of natural antimicrobial agents, particularly in an era of increasing antimicrobial resistance. The structural features of leucocyanidin that contribute to its antimicrobial activity remain an area of active investigation.

Role in Anthocyanin Biosynthesis

Enzymatic Conversion Pathways

Leucocyanidin plays a crucial role in the biosynthesis of anthocyanins, serving as an intermediate in this pathway. The conversion of leucocyanidin to cyanidin involves the enzyme leucoanthocyanidin dioxygenase, also called anthocyanidin synthase . This enzymatic process involves a C-3 hydroxylation, producing an unstable flavan-3,3,4-triol intermediate. The elucidation of these enzymatic steps has contributed significantly to our understanding of plant pigment biosynthesis.

Relationship with Other Flavonoids

The biosynthetic pathway involving leucocyanidin illustrates its relationship with other flavonoids:

| Compound | Precursor | Enzyme | Product |

|---|---|---|---|

| Leucocyanidin | Dihydroquercetin | Leucoanthocyanidin reductase | (+)-Catechin |

| Cyanidin | Leucocyanidin | Anthocyanidin synthase | Anthocyanins |

This pathway demonstrates leucocyanidin's position as both a product and a precursor in flavonoid metabolism , highlighting its pivotal role in the network of plant secondary metabolite biosynthesis.

Research Developments in Biosynthesis

Recent research has revealed complexities in the conversion of leucocyanidin to anthocyanidins. Studies have shown that anthocyanin-related glutathione transferases play an essential role in catalyzing the dehydration of the leucoanthocyanidin dioxygenase product, flavan-3,3,4-triol, to generate cyanidin . This finding has significant implications for understanding anthocyanin biosynthesis and potentially for heterologous production of these compounds. The involvement of glutathione transferases represents a previously unrecognized aspect of the pathway, demonstrating the ongoing evolution of our understanding of flavonoid biosynthesis.

Current Research and Applications

Pharmaceutical Research

The diverse biological activities of leucocyanidin make it a compound of interest in pharmaceutical research. Its antioxidant and anti-inflammatory properties, in particular, are being investigated for potential therapeutic applications. The compound's reactivity in electrophilic reactions positions it as a significant candidate in drug development processes . Research into structure-activity relationships aims to elucidate the molecular mechanisms underlying leucocyanidin's biological effects.

Food Science Applications

In food science, leucocyanidin is recognized for its contribution to the color and health benefits of fruits and vegetables. Its role in anthocyanin biosynthesis makes it relevant to the development of natural colorants derived from plant sources. Additionally, its antioxidant properties make it valuable in functional foods aimed at enhancing human health. The stability and bioavailability of leucocyanidin in food matrices represent important considerations for its practical applications.

Future Research Directions

Future research on leucocyanidin is likely to focus on several areas:

-

Further elucidation of its biosynthetic pathways and the enzymes involved

-

Exploration of its therapeutic potential through clinical studies

-

Development of methods for efficient extraction and purification

-

Investigation of its potential in combating oxidative stress-related diseases

-

Exploration of its role in plant defense mechanisms

These research directions will contribute to a more comprehensive understanding of leucocyanidin's biological significance and potential applications. The integration of computational, biochemical, and clinical approaches promises to yield valuable insights into this important flavonoid compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume